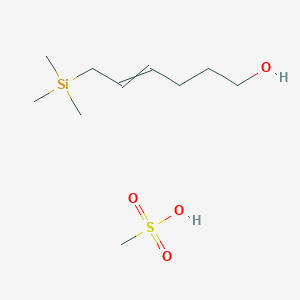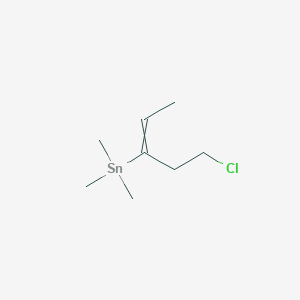
(Pent-4-yn-1-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pent-4-yn-1-yl)propanedinitrile is an organic compound characterized by the presence of a nitrile group and an alkyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pent-4-yn-1-yl)propanedinitrile typically involves the reaction of pent-4-yn-1-ol with a suitable nitrile source. One common method involves the use of tosylate intermediates. For example, pent-4-yn-1-yl tosylate can be reacted with a nitrile compound in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like sodium iodide (NaI) in acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
(Pent-4-yn-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or organolithium reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted alkynes or nitriles.
Applications De Recherche Scientifique
(Pent-4-yn-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It can be used in the synthesis of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of (Pent-4-yn-1-yl)propanedinitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydride ions from the reducing agent. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds through the interaction of its π-electrons with suitable reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-4-yn-1-ol: A related compound with a hydroxyl group instead of a nitrile group.
Pent-4-yn-1-ylbenzene: A compound with a benzene ring attached to the alkyne group.
1-Phenyl-4-penten-1-yne: A compound with a phenyl group and a pentenyl group attached to the alkyne.
Uniqueness
(Pent-4-yn-1-yl)propanedinitrile is unique due to the presence of both a nitrile and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
106814-30-6 |
|---|---|
Formule moléculaire |
C8H8N2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-pent-4-ynylpropanedinitrile |
InChI |
InChI=1S/C8H8N2/c1-2-3-4-5-8(6-9)7-10/h1,8H,3-5H2 |
Clé InChI |
LJUDBPKOJCBTOW-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)












